4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-(1-thiophen-2-ylethyl)benzamide
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Overview
Description
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-(1-thiophen-2-ylethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a cyclopropane group, and a thiophene moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-(1-thiophen-2-ylethyl)benzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropane group, and the attachment of the thiophene moiety. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropane Group: This step often involves cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.
Attachment of the Thiophene Moiety: This can be done through coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-(1-thiophen-2-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopropane moiety can be reduced to form alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-(1-thiophen-2-ylethyl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-(1-thiophen-2-ylethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine: A related compound with a similar piperidine and cyclopropane structure.
4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one: Another compound with a cyclopropane and piperidine moiety, but with a different functional group.
Uniqueness
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-(1-thiophen-2-ylethyl)benzamide is unique due to its combination of a piperidine ring, cyclopropane group, and thiophene moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-methyl-N-(1-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-16(21-4-3-15-29-21)24(2)22(26)17-7-9-19(10-8-17)28-20-11-13-25(14-12-20)23(27)18-5-6-18/h3-4,7-10,15-16,18,20H,5-6,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEHSSKSSGYYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)N(C)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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